molecular formula C15H21NO4 B13463208 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4-methylphenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4-methylphenyl)acetic acid

Cat. No.: B13463208
M. Wt: 279.33 g/mol
InChI Key: ACCOREPCVFQTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid typically involves the protection of an amine with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the synthesis of peptides and other biologically active molecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is unique due to its specific structure, which includes a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected compounds.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C15H21NO4/c1-10-6-8-11(9-7-10)12(13(17)18)16(5)14(19)20-15(2,3)4/h6-9,12H,1-5H3,(H,17,18)

InChI Key

ACCOREPCVFQTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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